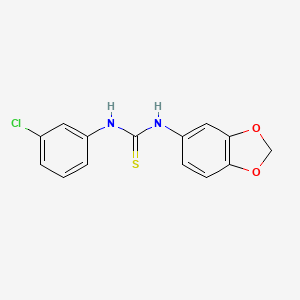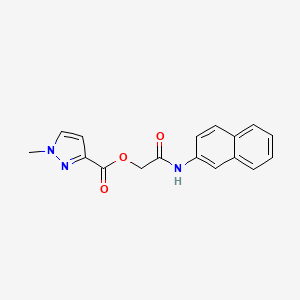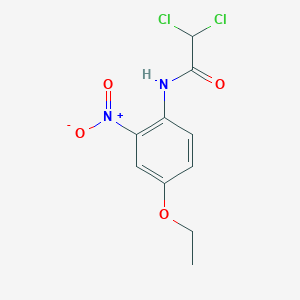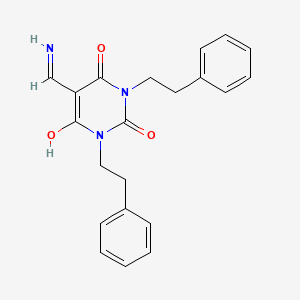
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea is a synthetic organic compound that features a benzodioxole ring and a chlorophenyl group linked by a thiourea moiety
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 3-chlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects. The benzodioxole and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(1,3-Benzodioxol-5-yl)-3-phenylthiourea: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)thiourea: The position of the chlorine atom can influence the compound’s properties and interactions.
1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)thiourea: The bromine atom may impart different chemical and biological properties compared to chlorine.
Properties
Molecular Formula |
C14H11ClN2O2S |
|---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H11ClN2O2S/c15-9-2-1-3-10(6-9)16-14(20)17-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8H2,(H2,16,17,20) |
InChI Key |
PSDPRLBHTXHJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide](/img/structure/B10953144.png)

![N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953166.png)
![N-(2,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10953169.png)

![N-[6-iodo-4-oxo-2-(4-propoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10953179.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953182.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10953186.png)
![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10953190.png)
![2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B10953193.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10953196.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953199.png)

![[4-(Difluoromethoxy)phenyl][7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10953217.png)
